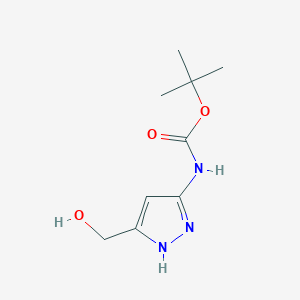
2-(4-Nitroisoxazol-3-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitroisoxazol-3-yl)acetaldehyde is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a nitro group at the 4-position of the isoxazole ring and an acetaldehyde group at the 2-position. Isoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitroisoxazol-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes. For example, the reaction of 4-nitrobenzaldoxime with an appropriate alkyne under basic conditions can yield the desired isoxazole derivative . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, followed by nitration to introduce the nitro group .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs metal-catalyzed reactions due to their efficiency and scalability. Catalysts such as copper (I) or ruthenium (II) are commonly used in (3 + 2) cycloaddition reactions . recent trends emphasize the development of metal-free synthetic routes to reduce costs, toxicity, and environmental impact .
化学反应分析
Types of Reactions
2-(4-Nitroisoxazol-3-yl)acetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2-(4-Nitroisoxazol-3-yl)acetic acid
Reduction: 2-(4-Aminoisoxazol-3-yl)acetaldehyde
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used
科学研究应用
2-(4-Nitroisoxazol-3-yl)acetaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 2-(4-Nitroisoxazol-3-yl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The isoxazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function .
相似化合物的比较
Similar Compounds
- 2-(4-Nitroisoxazol-3-yl)acetic acid
- 2-(4-Aminoisoxazol-3-yl)acetaldehyde
- 3-(4-Nitroisoxazol-5-yl)acetaldehyde
Uniqueness
2-(4-Nitroisoxazol-3-yl)acetaldehyde is unique due to the presence of both a nitro group and an acetaldehyde group, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C5H4N2O4 |
|---|---|
分子量 |
156.10 g/mol |
IUPAC 名称 |
2-(4-nitro-1,2-oxazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C5H4N2O4/c8-2-1-4-5(7(9)10)3-11-6-4/h2-3H,1H2 |
InChI 键 |
FGGWZPBGSNRTJB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NO1)CC=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


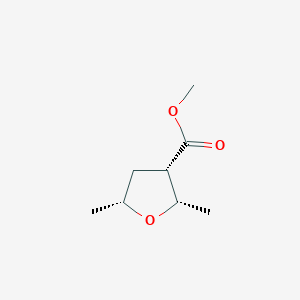
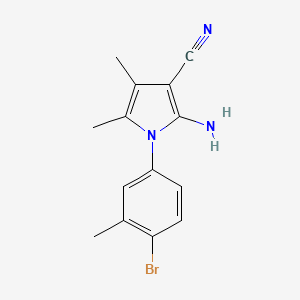
![1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride](/img/structure/B12869045.png)
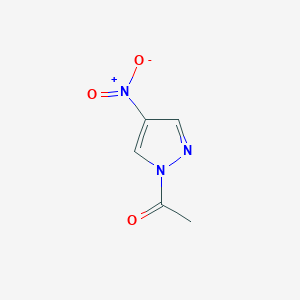
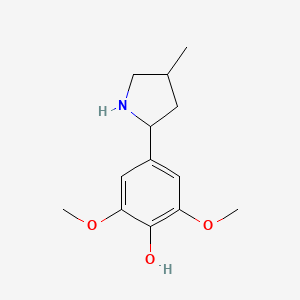
![3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12869058.png)
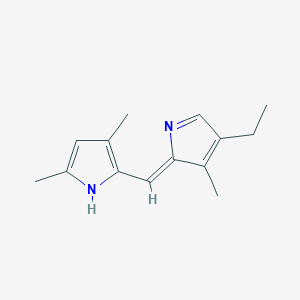

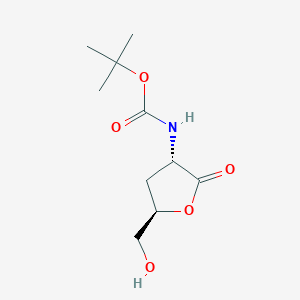
![N-(4-Chlorophenethyl)-2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B12869072.png)
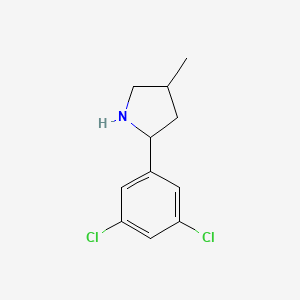
![2-Aminobenzo[d]oxazole-6-sulfonamide](/img/structure/B12869096.png)
![(8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12869102.png)
